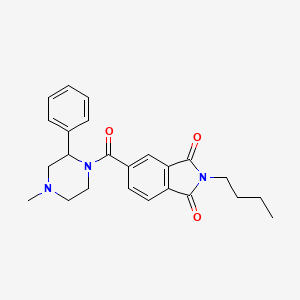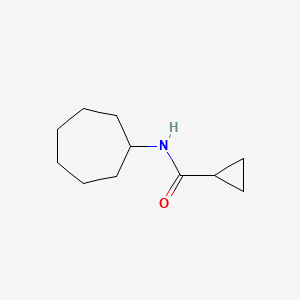
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide, also known as ENPA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ENPA is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide is not fully understood, but it has been suggested that 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of inflammation. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has also been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections. Additionally, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has several advantages for lab experiments, including its small size, low toxicity, and potential therapeutic properties. However, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in vivo, and the exploration of its potential as a drug candidate. Additionally, the development of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide derivatives and analogs may lead to the discovery of more potent and selective compounds. Further research is needed to fully understand the mechanism of action of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide and its potential therapeutic applications.
Conclusion
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, and it has been suggested as a potential treatment for various diseases. Further research is needed to fully understand the potential of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide as a therapeutic agent.
Métodos De Síntesis
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been synthesized through various methods, including a one-pot, three-component reaction and a Suzuki-Miyaura cross-coupling reaction. The one-pot, three-component reaction involves the reaction of 2-aminobenzimidazole, 2-bromoacetophenone, and 2-naphthalenylboronic acid in the presence of a base and a solvent. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-aminobenzimidazole with 2-bromo-N-(1-naphthalen-2-ylethyl)propanamide in the presence of a palladium catalyst, a base, and a solvent.
Aplicaciones Científicas De Investigación
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has also been shown to have anti-inflammatory properties, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections.
Propiedades
IUPAC Name |
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-26-21-10-6-7-11-22(21)27(24(26)29)15-14-23(28)25-17(2)19-13-12-18-8-4-5-9-20(18)16-19/h4-13,16-17H,3,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFVVMUGBXFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CCC(=O)NC(C)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)
![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)

![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)